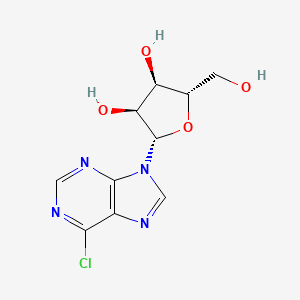
Jodstearinsaureathylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jodstearinsaureathylester is a chemical compound that belongs to the class of organic esters It is derived from stearic acid, a long-chain fatty acid, and ethyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jodstearinsaureathylester typically involves the esterification of stearic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:
Stearic Acid+Ethyl AlcoholCatalystthis compound+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 60-70°C and maintained for several hours to achieve maximum yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity stearic acid and ethyl alcohol, along with efficient catalysts to ensure high yield and purity of the final product. The reaction is followed by purification steps such as distillation and crystallization to obtain the pure ester.
化学反応の分析
Types of Reactions
Jodstearinsaureathylester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to stearic acid and ethyl alcohol in the presence of an acid or base.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Stearic acid and ethyl alcohol.
Oxidation: Stearic acid derivatives.
Substitution: Various substituted esters depending on the reagents used.
科学的研究の応用
Jodstearinsaureathylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in esterification studies.
Biology: Investigated for its role in lipid metabolism and as a component in biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
作用機序
The mechanism of action of Jodstearinsaureathylester involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release stearic acid and ethyl alcohol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Methyl Stearate: An ester of stearic acid and methanol, used in similar applications but with different physical properties.
Ethyl Oleate: An ester of oleic acid and ethyl alcohol, known for its use in pharmaceuticals and cosmetics.
Butyl Stearate: An ester of stearic acid and butanol, used as a plasticizer and lubricant.
Uniqueness
Jodstearinsaureathylester is unique due to its specific combination of stearic acid and ethyl alcohol, which imparts distinct physical and chemical properties. Its long-chain fatty acid component provides excellent hydrophobicity, making it suitable for applications requiring water-repellent characteristics.
特性
分子式 |
C20H39IO2 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
ethyl 2-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3 |
InChIキー |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


